Cas no 120693-68-7 (2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI))

2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI) structure
120693-68-7 structure
Product Name:2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI)
CAS番号:120693-68-7
MF:C35H40O12
メガワット:652.684911727905
CID:187709
Update Time:2024-03-01

2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI) 化学的及び物理的性質

名前と識別子

    • 2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI)
    • 2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,1
    • (+)-Triptofordin F 4
    • 2H-3,9a-Methano-1-benzoxepin,2-propenoic acid deriv.
    • 2-Propenoicacid, 3-phenyl-,7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester, [3R-(3a,4b,5a,5aa,6a,7a,9b,9aa,10R*)]-
    • Triptofordin F 4
    • 2-Propenoic acid, 3-phenyl-, (3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-yl ester (9CI)
    • インチ: 1S/C35H40O12/c1-20(36)43-19-34-29(45-25(38)17-16-22-12-8-6-9-13-22)24(44-21(2)37)18-33(5,42)35(34)28(40)26(32(3,4)47-35)27(39)30(34)46-31(41)23-14-10-7-11-15-23/h6-17,24,26-30,39-40,42H,18-19H2,1-5H3/t24-,26+,27-,28+,29-,30+,33-,34-,35-/m0/s1
    • InChIKey: GPJJFVDRSCVAGP-IYJNGPHTSA-N
    • ほほえんだ: C(O[C@@H]1[C@]2(COC(C)=O)[C@]3([C@H](O)[C@@]([H])([C@H](O)[C@H]2OC(=O)C2=CC=CC=C2)C(C)(C)O3)[C@](O)(C)C[C@@H]1OC(C)=O)(=O)C=CC1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 272.08309

じっけんとくせい

  • 密度みつど: 1.37±0.1 g/cm3(Predicted)
  • ふってん: 763.5±60.0 °C(Predicted)
  • PSA: 52.54
  • 酸性度係数(pKa): 12.61±0.70(Predicted)

2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI) 関連文献

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
SunaTech Inc.
SHOCHEM(SHANGHAI) CO.,lTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
SHOCHEM(SHANGHAI) CO.,lTD
烟台朗裕新材料科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited